6'-METHYL-2'-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
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Overview
Description
6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
It’s structurally related to methylthiouracil , which is an antithyroid preparation. Methylthiouracil acts on the thyroid gland, specifically on the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
Methylthiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .
Biochemical Pathways
Based on its similarity to methylthiouracil, it might affect the thyroid hormone synthesis pathway .
Result of Action
If it acts similarly to methylthiouracil, it might lead to a decrease in the levels of thyroid hormone, thyroglobulin, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-METHYL-2-METHYLSULFANYL-PYRIMIDINE-4,5-DIOL
- 3-Methyl-1-[6-Methyl-2-(Methylsulfanyl)Pyrimidin-4-yl]-4-[(Phenyl-Imino)Methyl]-1H-Pyrazol-5-ol
Uniqueness
What sets 6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPJBTDXKJPUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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